Ethyl 3-hydroxytriazole-4-carboxylate
Description
Ethyl 3-hydroxytriazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a hydroxyl group at position 3 and an ethyl carboxylate moiety at position 2. This structure combines the electron-rich triazole ring with polar functional groups, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 3-hydroxytriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c1-2-11-5(9)4-3-6-7-8(4)10/h3,10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOVPECQFUYTET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=NN1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs of Ethyl 3-hydroxytriazole-4-carboxylate, highlighting differences in heterocyclic cores, substituents, and molecular properties:
Key Observations:
- Heterocycle Influence : The triazole core in the target compound offers greater aromatic stability and hydrogen-bonding capacity compared to thiazole or pyrazole derivatives, which may enhance its binding affinity in biological systems .
- Substituent Effects: The hydroxyl group in this compound distinguishes it from non-polar analogs (e.g., Ethyl 4-nitrobenzoate ). This group increases solubility and reactivity, enabling selective functionalization .
- Electron-Withdrawing Groups : Compounds like Ethyl 5-(trifluoromethyl)-isoxazole-4-carboxylate demonstrate how electron-withdrawing substituents (e.g., -CF₃) improve metabolic stability, a feature absent in the hydroxylated triazole derivative.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
